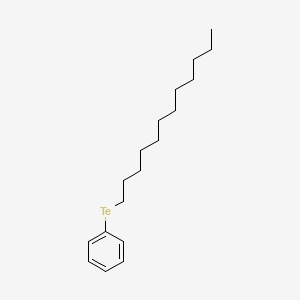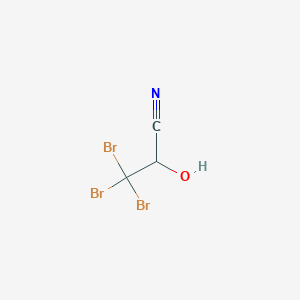
(1E)-N'-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)-NR’'
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide typically involves the reaction of tert-butylamine with diethylamine and 2-methylprop-2-enal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-Butylamine, diethylamine, and 2-methylprop-2-enal.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: A suitable catalyst, such as a Lewis acid, may be used to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The amidine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced species.
科学的研究の応用
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-methylprop-2-enimidamide: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
N-tert-Butyl-N,N-dimethylprop-2-enimidamide: Contains methyl groups instead of ethyl groups, affecting its steric and electronic characteristics.
Uniqueness
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is unique due to the presence of both tert-butyl and diethyl groups, which confer distinct steric and electronic properties
特性
CAS番号 |
75224-93-0 |
|---|---|
分子式 |
C12H24N2 |
分子量 |
196.33 g/mol |
IUPAC名 |
N'-tert-butyl-N,N-diethyl-2-methylprop-2-enimidamide |
InChI |
InChI=1S/C12H24N2/c1-8-14(9-2)11(10(3)4)13-12(5,6)7/h3,8-9H2,1-2,4-7H3 |
InChIキー |
NXHMZFLZTDJLJP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=NC(C)(C)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
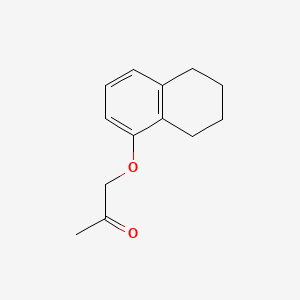
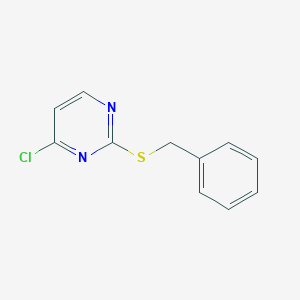
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
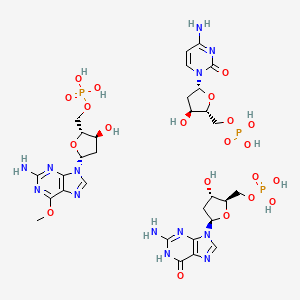
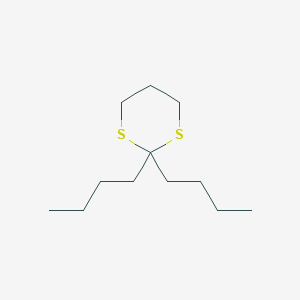

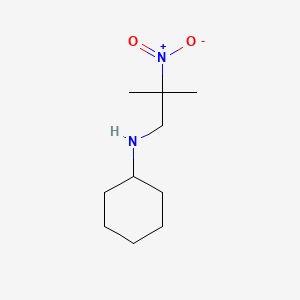
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
